

# Spectroscopic Profile of 4-(4-Bromophenoxy)piperidine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(4-Bromophenoxy)piperidine

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This technical guide provides a detailed overview of the spectroscopic data for the compound **4-(4-Bromophenoxy)piperidine**. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document combines predicted data with illustrative data from structurally similar compounds to provide a comprehensive analytical profile. This information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in the identification and characterization of this molecule.

## Chemical Structure and Properties

**4-(4-Bromophenoxy)piperidine** is a chemical compound with the molecular formula  $C_{11}H_{14}BrNO$ . It features a piperidine ring linked via an ether bond at the 4-position to a 4-bromophenyl group.

Molecular Formula:  $C_{11}H_{14}BrNO$  Molecular Weight: 256.14 g/mol Exact Mass: 255.02600 Da

## Spectroscopic Data

The following sections present the available and illustrative spectroscopic data for **4-(4-Bromophenoxy)piperidine**.

## Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for **4-(4-Bromophenoxy)piperidine** indicates an  $[M+H]^+$  ion at  $m/z$  256.03316.[\[1\]](#)

Adduct	Predicted $m/z$
$[M+H]^+$	256.03316
$[M+Na]^+$	278.01510
$[M-H]^-$	254.01860
$[M+NH_4]^+$	273.05970
$[M+K]^+$	293.98904

Table 1: Predicted Mass Spectrometry Data for  
4-(4-Bromophenoxy)piperidine.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **4-(4-Bromophenoxy)piperidine** is not readily available. For illustrative purposes, the  $^1H$  and  $^{13}C$  NMR data of the structurally related compound, 4-(4-Bromophenyl)piperidine, is presented below. It is crucial to note that the chemical shifts, particularly for the piperidine ring, will differ due to the change from a C-O-Ar to a C-Ar linkage.

$^1H$  NMR (Illustrative - from 4-(4-Bromophenyl)piperidine in MeOD, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment (Illustrative)
7.31	d, $J = 8.0$ Hz	2H	Aromatic CH (ortho to Br)
7.13	d, $J = 8.0$ Hz	2H	Aromatic CH (meta to Br)
3.09 - 3.06	m	2H	Piperidine $\text{CH}_2$ (axial, adjacent to NH)
2.64 - 2.70	m	2H	Piperidine $\text{CH}_2$ (equatorial, adjacent to NH)
2.55 - 2.56	m	1H	Piperidine CH
1.61 - 1.70	m	2H	Piperidine $\text{CH}_2$ (axial)
1.55 - 1.59	m	2H	Piperidine $\text{CH}_2$ (equatorial)

Table 2: Illustrative  $^1\text{H}$  NMR Data from 4-(4-Bromophenyl)piperidin e.[2]

$^{13}\text{C}$  NMR (Illustrative - from 4-(4-Bromophenyl)piperidine in MeOD, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment (Illustrative)
145.3	Aromatic C-Br
131.2	Aromatic CH
128.5	Aromatic CH
128.2	Aromatic C-piperidine
119.4	Aromatic C (ipso)
45.6	Piperidine $\text{CH}_2$ (adjacent to NH)
41.4	Piperidine CH
32.7	Piperidine $\text{CH}_2$

Table 3: Illustrative  $^{13}\text{C}$  NMR Data from 4-(4-Bromophenoxy)piperidine.[\[2\]](#)

## Infrared (IR) Spectroscopy

Experimental IR data for **4-(4-Bromophenoxy)piperidine** is not available. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3500	Medium	N-H Stretch (piperidine)
2850 - 3000	Medium	C-H Stretch (aliphatic)
~3050	Medium	C-H Stretch (aromatic)
1580, 1480	Strong	C=C Stretch (aromatic ring)
1230 - 1270	Strong	C-O-C Stretch (aryl ether)
1000 - 1100	Strong	C-N Stretch (piperidine)
~820	Strong	C-H Bend (p-disubstituted)
500 - 600	Strong	C-Br Stretch

Table 4: Expected Infrared Absorption Bands for 4-(4-Bromophenoxy)piperidine.

## Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for **4-(4-Bromophenoxy)piperidine** are not available in the searched literature. The following are general procedures that would be typically employed.

### Mass Spectrometry

A solution of **4-(4-Bromophenoxy)piperidine** would be prepared in a suitable solvent such as methanol or acetonitrile. The solution would then be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer, which could be a time-of-flight (TOF), quadrupole, or ion trap, would be scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

### NMR Spectroscopy

A sample of **4-(4-Bromophenoxy)piperidine** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). <sup>1</sup>H NMR

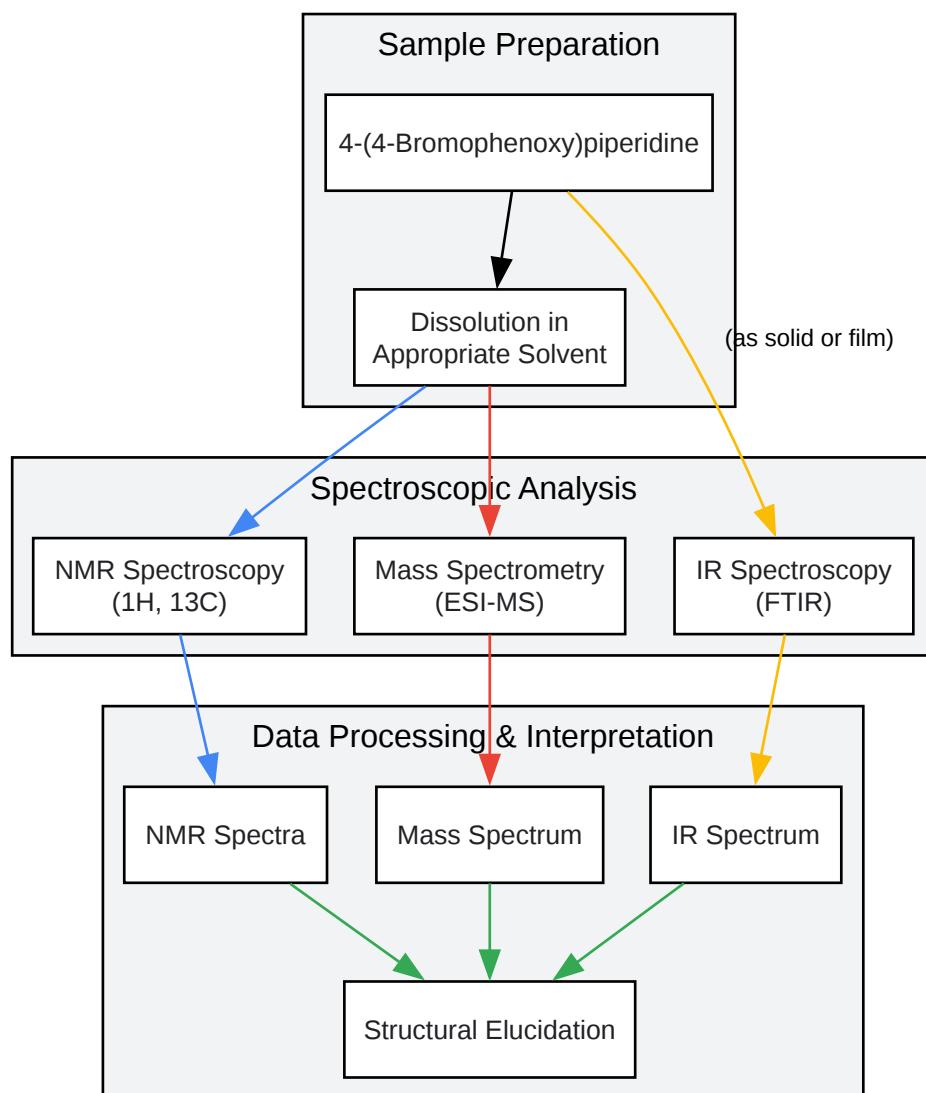
spectra would be recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.  $^{13}\text{C}$  NMR spectra would be acquired using proton decoupling.

## IR Spectroscopy

An IR spectrum could be obtained using either a potassium bromide (KBr) pellet or as a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample would be ground with dry KBr and pressed into a transparent disk. The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-(4-Bromophenoxy)piperidine**.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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## References

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- 2. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
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